1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
CAS No.: 1417036-32-8
Cat. No.: VC4715256
Molecular Formula: C14H18BClO3
Molecular Weight: 280.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417036-32-8 |
|---|---|
| Molecular Formula | C14H18BClO3 |
| Molecular Weight | 280.56 |
| IUPAC Name | 1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
| Standard InChI Key | OJZIJXVVLUQHKL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with a tetramethyl-1,3,2-dioxaborolane group. An acetyl group (-COCH₃) occupies the 1-position, completing the ketone functionality. The molecular formula is C₁₄H₁₈BClO₃, with a molecular weight of 280.55 g/mol .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈BClO₃ | |
| Molecular Weight | 280.55 g/mol | |
| Purity | 95% | |
| Physical Form | Solid |
The dioxaborolane group enhances stability and reactivity in Suzuki-Miyaura couplings, while the chloro substituent influences electronic effects on the aromatic ring .
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via boron-selective coupling reactions. A representative method involves:
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Borylation of Chloro-Substituted Precursors: Reacting 2-chloro-4-iodoacetophenone with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.
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Purification: Filtration through Celite and recrystallization from ethanol to achieve >95% purity .
Reaction Conditions
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Temperature: 90–100°C
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Solvent: Tetrahydrofuran (THF) or toluene
Example reaction:
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.2–1.3 g/cm³ (estimated) | |
| Melting Point | 54–56°C (analogous compounds) | |
| Boiling Point | 369°C (estimated) | |
| Solubility | Soluble in THF, DCM; insoluble in water |
Chemical Properties
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Reactivity: Participates in Suzuki-Miyaura cross-couplings due to the boronate ester group.
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Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic/basic conditions .
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Spectroscopic Data:
Applications in Organic Synthesis
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